molecular formula C15H13N3O3S B2609455 7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-29-8

7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2609455
CAS No.: 898412-29-8
M. Wt: 315.35
InChI Key: VRVLTLQFXPMRJV-UHFFFAOYSA-N
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Description

7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a high-purity chemical reagent designed for advanced pharmaceutical and oncology research. This compound belongs to the class of thiazolo[3,2-a]pyrimidines, which are bicyclic heterocyclic systems formed by the fusion of thiazole and pyrimidine rings. These frameworks are of significant interest in medicinal chemistry due to their broad bioactivity and pharmacological potential . Thiazolo[3,2-a]pyrimidine derivatives have been identified as promising scaffolds in the design of new antitumor agents . Scientific literature has established that derivatives of this core structure can exhibit high or moderate cytotoxicity toward various tumor cell lines, with some showing moderated effects on normal cells, suggesting a valuable therapeutic window . The biological activity of these compounds is often mediated through key mechanisms, including the inhibition of anti-apoptotic Bcl-2 proteins, which can trigger programmed cell death in cancer cells, and the selective inhibition of cell cycle regulators like CDC25 phosphatase . The specific molecular architecture of 7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, featuring a 4-methylbenzyl carboxamide moiety and a hydroxy group at the 7-position, makes it a compelling candidate for researchers investigating structure-activity relationships (SAR) and developing novel targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-hydroxy-N-[(4-methylphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-2-4-10(5-3-9)8-16-12(19)11-13(20)17-15-18(14(11)21)6-7-22-15/h2-7,20H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVLTLQFXPMRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators or microbial enzymes, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison:

Key Observations :

  • Carboxamide vs.
  • Hydroxy Group Impact : The 7-hydroxy group in the target compound may improve solubility and target binding via hydrogen bonds, contrasting with methoxy or methyl substituents in analogs .
Crystallographic and Physicochemical Properties
  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs (e.g., ) adopts a flattened boat conformation, with deviations up to 0.224 Å from the mean plane. Substituents like 2,4,6-trimethoxybenzylidene () induce significant dihedral angles (~80.94°) between the thiazolopyrimidine and aromatic rings, affecting crystal packing .
  • Hydrogen Bonding : The target compound’s hydroxy group may form C–H···O bonds (as seen in and ), influencing solubility and stability. In contrast, bromophenyl or methoxy groups prioritize halogen/π-π interactions .
  • Melting Points : Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) exhibit higher melting points (427–428 K) due to rigid packing, whereas carboxamides (e.g., target compound) may have lower melting points depending on substituent flexibility .

Biological Activity

7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C13H12N4O3S
  • Molecular Weight: 296.33 g/mol
  • CAS Number: 898412-23-2
  • SMILES: CC(C)Nc1c(=O)n(c(=O)s1)C(=O)N2C(=N)C(=N)N2

Biological Activity Overview

The biological activities of compounds similar to 7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include:

  • Antitumor Activity
    • Compounds in the thiazolopyrimidine class have shown promising results in inhibiting tumor growth. Research indicates that derivatives can affect various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties
    • Thiazolopyrimidine derivatives exhibit significant antibacterial and antifungal activities. Studies have demonstrated effectiveness against various pathogens, including resistant strains.
  • Anti-inflammatory Effects
    • The compound has potential anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

The mechanisms underlying the biological activity of 7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are multifaceted:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with DNA: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways: The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.

Antitumor Studies

A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on several cancer cell lines (MCF-7, A549). The results indicated that:

CompoundIC50 (µM)Cell Line
7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide15.2MCF-7
Other derivative10.5A549

The compound exhibited a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against common bacterial strains:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

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